Tetrafluoroborate

描述

属性

CAS 编号 |

14874-70-5 |

|---|---|

分子式 |

BF4- |

分子量 |

86.81 g/mol |

IUPAC 名称 |

tetrafluoroborate |

InChI |

InChI=1S/BF4/c2-1(3,4)5/q-1 |

InChI 键 |

ODGCEQLVLXJUCC-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F |

规范 SMILES |

[B-](F)(F)(F)F |

同义词 |

fluoboric acid fluoboric acid (HBF4) fluoroboric acid tetrafluoroborate anion tetrafluoroborate ion tetrafluoroboric acid |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Tetrafluoroborate Anion

For Researchers, Scientists, and Drug Development Professionals

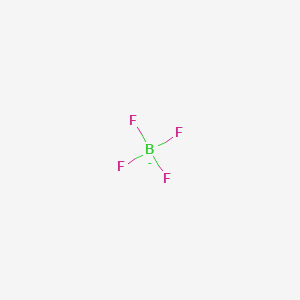

The tetrafluoroborate anion, BF₄⁻, is a weakly coordinating anion of significant interest in both inorganic and organic chemistry. Its unique properties, including high symmetry, charge delocalization, and moderate stability, have led to its widespread use in synthesis, catalysis, and materials science. This guide provides a comprehensive overview of the key properties, synthesis, and reactivity of the this compound anion, tailored for a scientific audience.

Core Properties of the this compound Anion

The this compound anion possesses a unique combination of physical and chemical characteristics that underpin its utility in various chemical applications.

Physical and Structural Properties

The BF₄⁻ anion exhibits a highly symmetrical tetrahedral geometry, which contributes to its low coordinating ability.[1][2] The negative charge is evenly distributed among the four highly electronegative fluorine atoms, further diminishing its basicity and nucleophilicity.[3][4]

| Property | Value | Reference |

| Molecular Formula | BF₄⁻ | [5] |

| Molar Mass | 86.81 g/mol | [5] |

| Molecular Geometry | Tetrahedral | [1][2] |

| Hybridization of Boron | sp³ | [6] |

| B-F Bond Length | ~1.37 Å (0.137 nm) | [2] |

| F-B-F Bond Angle | 109.5° | [2][6] |

| Symmetry | Td | [No specific citation found] |

Spectroscopic Properties

Spectroscopic techniques are crucial for the identification and characterization of the this compound anion.

| Spectroscopic Technique | Key Features and Values | Reference |

| Infrared (IR) Spectroscopy | Strong, broad absorption band due to the threefold degenerate vibrational mode in the 900–1150 cm⁻¹ region. This band can show splitting due to cation-anion interactions and local symmetry breaking. | [7] |

| Raman Spectroscopy | A characteristic symmetric stretching vibration (ν₁) appears around 770 cm⁻¹. | [8] |

| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | The chemical shift is dependent on the solvent, concentration, and the nature of the associated cation. | [9][10] |

Thermodynamic Properties

The thermodynamic stability of the this compound anion influences its role in chemical reactions.

| Property | Value | Conditions | Reference |

| Heat Capacity (Cp) of KBF₄ (liquid) | 167.1 J/mol·K | 843 to 1500 K | [11] |

| Enthalpy of Mixing (HE) of [b3mpy][BF₄] with water | Positive | 298.15 K and 318.15 K | [12] |

| Excess Molar Volume (VE) of [b3mpy][BF₄] with alkanols | Negative | 298.15 K and 318.15 K | [12] |

Synthesis of this compound Salts

This compound salts are typically synthesized through the reaction of boric acid with hydrofluoric acid, followed by the addition of a corresponding base or salt.[3]

General Synthesis Pathway

The synthesis of this compound salts generally follows a two-step process, starting with the formation of tetrafluoroboric acid.

Experimental Protocol: Synthesis of Sodium this compound (NaBF₄)

This protocol is adapted from established laboratory procedures.[13]

Materials:

-

Boric acid (H₃BO₃)

-

40% Hydrofluoric acid (HF)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Platinum or suitable plastic dish

-

Ice bath

Procedure:

-

In a platinum or hydrofluoric acid-resistant plastic dish, carefully add 6.2 g of boric acid to 25 g of 40% hydrofluoric acid while cooling in an ice bath.

-

Allow the mixture to stand at room temperature for six hours.

-

Cool the mixture again with ice and slowly add 5.3 g of dry sodium carbonate.

-

Evaporate the resulting solution gently until crystallization begins.

-

The crude sodium this compound can be recrystallized from water to obtain large, pure crystals.

-

Dry the final product under a vacuum.

Safety Precautions: Hydrofluoric acid is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and eye protection resistant to HF.

Experimental Protocol: Synthesis of Potassium this compound (KBF₄)

An alternative method for preparing potassium this compound utilizes waste fluosilicic acid.[14]

Materials:

-

Waste fluosilicic acid (H₂SiF₆)

-

Boric acid (H₃BO₃)

-

Potassium chloride (KCl)

Procedure:

-

Analyze the fluoride content of the waste fluosilicic acid.

-

Add a stoichiometric amount of boric acid to the fluosilicic acid. The reaction will produce solid silicon dioxide and a mother liquor containing tetrafluoroboric acid.

-

Separate the solid silicon dioxide by centrifugation.

-

Add potassium chloride to the mother liquor to precipitate potassium this compound.

-

Isolate the solid potassium this compound by centrifugation.

-

Dry the solid product.

Reactivity and Applications

The this compound anion's low nucleophilicity and basicity render it a "non-coordinating" or weakly coordinating anion in many contexts, allowing the associated cation to be the primary reactive species.[4][15] However, BF₄⁻ is not entirely inert and can participate in specific chemical transformations.

Role as a Fluoride Donor: The Balz-Schiemann Reaction

A prominent application of the this compound anion is as a fluoride source in the Balz-Schiemann reaction, which is a method for the synthesis of aryl fluorides from aryl amines.[1][16]

Experimental Protocol: General Procedure for the Balz-Schiemann Reaction [16]

-

Diazotization: The primary aromatic amine is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the aryl diazonium salt.

-

Formation of Diazonium this compound: An aqueous solution of tetrafluoroboric acid (HBF₄) is added to the solution of the aryl diazonium salt. The less soluble aryl diazonium this compound often precipitates.

-

Isolation: The precipitated aryl diazonium this compound is isolated by filtration.

-

Thermal Decomposition: The isolated salt is gently heated, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride.

Hydrolysis

The this compound anion is susceptible to hydrolysis, particularly under acidic conditions or at elevated temperatures, to produce hydrofluoric acid (HF).[17] This reactivity is a crucial consideration when using this compound salts in aqueous media. The extent of hydrolysis is temperature-dependent.[17]

Applications in Catalysis

Due to its weakly coordinating nature, the this compound anion is frequently employed as a counterion for cationic metal catalysts. This prevents the anion from interfering with the catalytic cycle. For instance, silver this compound (AgBF₄) is utilized as a catalyst in various organic transformations, where it acts as a halide abstractor.[18] Sodium this compound has also been demonstrated to be an efficient catalyst for multicomponent reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones.[19]

Conclusion

The this compound anion is a versatile and valuable tool in modern chemistry. Its well-defined structure, predictable reactivity, and role as a weakly coordinating anion have solidified its importance in a wide range of applications, from the synthesis of fluorinated organic molecules to the development of novel catalytic systems. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for its effective utilization in research and development.

References

- 1. byjus.com [byjus.com]

- 2. Page loading... [guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [chemeurope.com]

- 5. This compound | BF4- | CID 26255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. topblogtenz.com [topblogtenz.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. potassium this compound [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sodium this compound synthesis - chemicalbook [chemicalbook.com]

- 14. Page loading... [wap.guidechem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Synthesis of Sodium Tetrafluoroborate from Boric Acid: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium tetrafluoroborate (NaBF₄) from boric acid (H₃BO₃). It details two primary synthetic methodologies, offering in-depth experimental protocols and quantitative data. Furthermore, this document elucidates the underlying reaction mechanisms and outlines essential safety precautions.

Introduction

Sodium this compound is a versatile inorganic salt with significant applications in various scientific and industrial domains. It serves as a key reagent in organic synthesis, particularly as a fluorinating agent and a catalyst.[1] Its utility extends to the preparation of ionic liquids, fluxes for brazing, and in metal finishing.[2] This guide focuses on the synthesis of sodium this compound from the readily available and cost-effective starting material, boric acid.

Synthetic Methodologies

Two principal methods for the synthesis of sodium this compound from boric acid are prevalent:

-

Method 1: Reaction with Hydrofluoric Acid and a Sodium Base. This is a widely employed method that involves the initial formation of tetrafluoroboric acid (HBF₄) from the reaction of boric acid with hydrofluoric acid (HF), followed by neutralization with a sodium base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[3][4]

-

Method 2: Reaction with Sodium Fluoride and a Strong Acid. This alternative route utilizes sodium fluoride (NaF) as the fluorine source, reacting with boric acid in the presence of a strong mineral acid like hydrochloric acid (HCl) to yield sodium this compound.[1][5]

Experimental Protocols

Method 1: Synthesis via Hydrofluoric Acid

This protocol is adapted from established laboratory procedures and offers a reliable method for the synthesis of sodium this compound.[6]

Reaction: 2H₃BO₃ + 8HF + Na₂CO₃ → 2NaBF₄ + 7H₂O + CO₂[3]

Materials and Equipment:

-

Boric Acid (H₃BO₃)

-

40% Hydrofluoric Acid (HF)

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Plastic vessel (e.g., polyethylene or PTFE)

-

Ice bath

-

Stirring apparatus

-

Heating mantle or water bath

-

Evaporating dish

-

Vacuum drying oven

Procedure:

-

In a plastic vessel, dissolve 6.2 g of boric acid in 25 g of ice-cold 40% hydrofluoric acid.[6]

-

Allow the solution to stand for 6 hours at room temperature to ensure the complete formation of the fluoroboric acid complex.[6]

-

Cool the resulting solution in an ice bath.

-

Slowly and in small portions, add 5.3 g of anhydrous sodium carbonate to the cooled solution. Expect vigorous frothing due to the evolution of carbon dioxide.[6]

-

Once the addition is complete and the effervescence has ceased, transfer the solution to an evaporating dish.

-

Gently heat the solution to evaporate the water until crystallization begins.

-

Cool the solution to allow for complete crystallization. The resulting product can be recrystallized from water to obtain larger, high-purity crystals.

-

Collect the crystals by filtration and dry them in a vacuum oven. A yield of approximately 90% can be expected.[6]

Method 2: Synthesis via Sodium Fluoride and Hydrochloric Acid

This method provides an alternative pathway that avoids the direct handling of concentrated hydrofluoric acid in the initial step.[1][5]

Reaction: B(OH)₃ + 4NaF + 4HCl → NaBF₄ + 3NaCl + 3H₂O

Materials and Equipment:

-

Boric Acid (H₃BO₃)

-

Sodium Fluoride (NaF)

-

Concentrated Hydrochloric Acid (HCl)

-

Large beaker or flask

-

Stirring apparatus

-

Ice bath for cooling (optional, but recommended)

-

Filtration apparatus

Procedure:

-

In a large beaker or flask, combine 340 g (5.5 mol) of boric acid and 950 g (22.6 mol) of sodium fluoride.[1][5]

-

With vigorous stirring, slowly add 1400 mL (16.5 mol) of concentrated hydrochloric acid to the mixture. The reaction is exothermic, and occasional cooling in an ice bath may be necessary to control the temperature.[1][5]

-

After the addition is complete, continue stirring and allow the mixture to stand for 2 hours.[1][5]

-

Filter the resulting mixture to separate the precipitated sodium chloride. The filtrate is a solution of sodium this compound.[1][5]

-

The sodium this compound can be isolated by evaporation of the solvent, followed by crystallization and drying, similar to Method 1.

Quantitative Data

The following table summarizes the key quantitative parameters for the described synthetic methods.

| Parameter | Method 1 (HF) | Method 2 (NaF/HCl) |

| Reactants | Boric Acid, 40% Hydrofluoric Acid, Sodium Carbonate | Boric Acid, Sodium Fluoride, Concentrated Hydrochloric Acid |

| Stoichiometry | 2 : 8 : 1 (molar ratio of H₃BO₃ : HF : Na₂CO₃) | 1 : 4 : 4 (approx. molar ratio of B(OH)₃ : NaF : HCl) |

| Typical Yield | ~90%[6] | Not explicitly stated, but expected to be high |

| Purity (Assay) | ≥97.0% (acidimetric) for commercially available synthesis grade | ≥97.0% (acidimetric) for commercially available synthesis grade |

Reaction Mechanisms and Pathways

The synthesis of sodium this compound from boric acid proceeds through the formation of various fluoroborate intermediates. The following diagrams illustrate the logical progression of these reactions.

Experimental Workflow

The general workflow for the synthesis and purification of sodium this compound is outlined below.

References

Tetrafluoroborate: An In-depth Technical Guide to a Weakly Coordinating Anion

For Researchers, Scientists, and Drug Development Professionals

The tetrafluoroborate anion (BF₄⁻) is a cornerstone of modern chemistry, prized for its unique combination of stability, solubility, and, most notably, its weakly coordinating nature. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and diverse applications of this compound, with a focus on its role in facilitating chemical transformations and its emerging significance in drug development.

Core Properties of the this compound Anion

The utility of the this compound anion stems from its inherent structural and electronic properties. Its tetrahedral geometry, with a central boron atom surrounded by four fluorine atoms, results in a delocalized negative charge, rendering it a poor nucleophile and a weak base. This "non-coordinating" character is crucial in many chemical reactions where the anion is intended to be a spectator, allowing the associated cation to express its full reactivity.

The inertness of BF₄⁻ is attributed to two primary factors: the symmetrical distribution of the negative charge across the four highly electronegative fluorine atoms, and the high strength of the boron-fluorine bonds.[1] This makes it a significant improvement over more reactive anions like halides or nitrates.

Comparison with Other Weakly Coordinating Anions

This compound is often compared to other weakly coordinating anions, such as perchlorate (ClO₄⁻) and hexafluorophosphate (PF₆⁻). While perchlorate salts were historically popular, concerns over their potential to form explosive compounds, particularly with organic amines, have led to a preference for this compound in many laboratory applications.[1] However, this compound does exhibit a slight sensitivity to hydrolysis, a drawback not shared by the more robust hexafluorophosphate anion.[1] Hexafluorophosphate salts also tend to be more lipophilic.[1]

Structural and Thermal Properties

The this compound anion exhibits a highly symmetrical tetrahedral structure. The uniform distribution of electron density contributes to its stability and weakly coordinating nature. The thermal stability of this compound salts can vary significantly depending on the counter-cation.

| Property | Value |

| B-F Bond Length | ~0.137 nm |

| F-B-F Bond Angle | ~109.5° |

| Decomposition of KBF₄ | 530 °C |

| Decomposition of LiBF₄ | Decomposes upon melting (~296.5 °C) to LiF and BF₃ |

Synthesis of this compound Salts

A variety of methods exist for the synthesis of this compound salts, with the choice of method often depending on the desired cation and the scale of the reaction.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound salts, starting from boric acid and hydrofluoric acid to form tetrafluoroboric acid, which is then neutralized with a suitable base.

Caption: General workflow for the synthesis of this compound salts.

Experimental Protocols

2.2.1. Synthesis of Sodium this compound (NaBF₄)

This procedure outlines the preparation of sodium this compound from boric acid and sodium fluoride in the presence of hydrochloric acid.[1]

-

Materials: Boric acid (340 g, 5.5 mol), sodium fluoride (950 g, 22.6 mol), concentrated hydrochloric acid (1400 mL, 16.5 mol).

-

Procedure:

-

In a suitable container, add the boric acid and sodium fluoride to the concentrated hydrochloric acid with vigorous shaking.

-

Cool the mixture as needed to control the exothermic reaction.

-

Allow the mixture to stand for 2 hours.

-

Filter the mixture to obtain a solution of sodium this compound.

-

2.2.2. Synthesis of Silver this compound (AgBF₄)

This protocol describes the synthesis of silver this compound from silver(I) oxide and boron trifluoride diethyl etherate.[1]

-

Materials: Dry silver(I) oxide (51.5 g, 0.22 mol), boron trifluoride diethyl etherate (60 g, 0.43 mol), anhydrous nitromethane.

-

Procedure:

-

To a suspension of dry silver(I) oxide in anhydrous nitromethane, add the boron trifluoride-diethyl etherate.

-

Reflux the mixture for 1.5 hours.

-

The resulting product, silver(I) this compound, will be a yellowish powder.

-

2.2.3. Synthesis of Aryldiazonium Tetrafluoroborates

Aryldiazonium tetrafluoroborates are valuable reagents in organic synthesis, often prepared from the corresponding anilines.[2][3]

-

Materials: Aniline (5 mmol), absolute ethanol (3 mL), aqueous HBF₄ (50%, 1.25 mL, 10 mmol), tert-butyl nitrite (1.40 mL, 10 mmol), diethyl ether (10 mL).

-

Procedure:

-

Dissolve the aniline in a mixture of absolute ethanol and aqueous HBF₄.

-

Cool the reaction mixture to 0 °C.

-

Add tert-butyl nitrite dropwise to the cooled solution.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Add diethyl ether to precipitate the aryldiazonium this compound.

-

Filter the precipitate and wash with diethyl ether (3 x 10 mL).

-

Dry the product for direct use.

-

Applications in Catalysis and Organic Synthesis

The weakly coordinating nature of the this compound anion is paramount in its application as a counterion for cationic catalysts. By not interfering with the catalytically active metal center, it allows for higher efficiency and selectivity in a wide range of organic transformations.

Zinc this compound in Epoxide Ring-Opening

Zinc this compound hydrate has been identified as a mild and efficient catalyst for the ring-opening of epoxides with amines, a key step in the synthesis of β-amino alcohols, which are important intermediates in the production of pharmaceuticals.[4] The reaction proceeds with high yields and excellent chemo-, regio-, and stereoselectivity under solvent-free conditions at room temperature.[4]

The proposed mechanism involves a dual activation role for the metal this compound, where the Lewis acidic metal center activates the epoxide, and the this compound anion may interact with the amine.[4]

Caption: Proposed mechanism for zinc this compound-catalyzed epoxide ring-opening.

3.1.1. Experimental Protocol: Zinc this compound Catalyzed Epoxide Ring-Opening

This general procedure describes the ring-opening of cyclohexene oxide with aniline catalyzed by zinc this compound hydrate.[5]

-

Materials: Cyclohexene oxide (2.5 mmol), aniline (2.5 mmol), Zn(BF₄)₂·xH₂O (catalytic amount).

-

Procedure:

-

To a mixture of cyclohexene oxide and aniline, add a catalytic amount of zinc this compound hydrate.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction to isolate the product, trans-2-(phenylamino)cyclohexanol.

-

Suzuki-Miyaura Coupling

Aryldiazonium tetrafluoroborates have emerged as efficient coupling partners in the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation in the pharmaceutical industry.[6] These salts are often more reactive than traditional aryl halides, allowing for milder reaction conditions.

3.2.1. Experimental Protocol: Suzuki-Miyaura Coupling of Aryldiazonium Tetrafluoroborates

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryldiazonium this compound with a boronic acid.[7]

-

Materials: Aryldiazonium this compound salt (1.0 eq), boronic acid (1.1 eq), Pd(0)/C (catalyst), alcoholic solvent (e.g., ethanol).

-

Procedure:

-

In a reaction vessel, combine the aryldiazonium this compound salt, boronic acid, and Pd(0)/C in an alcoholic solvent.

-

Stir the reaction at room temperature.

-

The reaction is typically very fast. Monitor by TLC or GC-MS.

-

Upon completion, filter the catalyst and purify the product by standard methods.

-

Meerwein Arylation

The Meerwein arylation is a radical reaction involving the addition of an aryl diazonium salt to an electron-poor alkene, often catalyzed by a metal salt.[1] The this compound salt of the aryldiazonium compound is a common substrate in this reaction. The reaction proceeds via the formation of an aryl radical.

Caption: Simplified mechanism of the Meerwein arylation reaction.

Applications in Drug Development and Imaging

The unique properties of the this compound anion have found applications in the field of drug development, particularly in the area of medical imaging.

[¹⁸F]this compound for Positron Emission Tomography (PET)

[¹⁸F]this compound has emerged as a promising PET tracer for imaging the sodium/iodide symporter (NIS), a protein that is highly expressed in thyroid tissues and some types of cancer.[8][9][10] The ability to visualize NIS expression non-invasively is crucial for the diagnosis and treatment planning of differentiated thyroid cancer.[8]

[¹⁸F]this compound offers several advantages over traditional iodine-based radiotracers, including higher resolution imaging due to the properties of the ¹⁸F isotope, and potentially easier and more accessible production.[8]

Synthesis of [¹⁸F]this compound

The synthesis of [¹⁸F]this compound for PET imaging involves the radiofluorination of a boron trifluoride precursor.

Caption: Workflow for the synthesis of [¹⁸F]this compound.

4.2.1. Experimental Protocol: Synthesis of [¹⁸F]this compound

This automated synthesis protocol describes the preparation of [¹⁸F]TFB via direct radiofluorination of boron trifluoride.[11]

-

Materials: Cyclotron-produced [¹⁸F]fluoride, quaternary methyl ammonium (QMA) anion exchange cartridge, boron trifluoride (BF₃) preformulated in petroleum ether/tetrahydrofuran (50:1), isotonic saline.

-

Procedure:

-

Trap the cyclotron-produced [¹⁸F]fluoride on a QMA anion exchange cartridge.

-

React the trapped [¹⁸F]fluoride with the BF₃ solution.

-

The resulting [¹⁸F]TFB product is retained on the QMA cartridge.

-

Rinse the cartridge with tetrahydrofuran and water.

-

Elute the [¹⁸F]TFB from the cartridge with isotonic saline.

-

Pass the eluate through neutral alumina cartridges and a sterilizing filter to yield the final radiopharmaceutical.

-

Conclusion

The this compound anion's status as a premier weakly coordinating anion is well-deserved. Its unique combination of stability, solubility, and inertness has made it an indispensable tool for chemists across various disciplines. From enabling highly efficient catalytic reactions to its emerging role in advanced medical imaging, the applications of this compound continue to expand. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and protocols associated with this versatile anion is essential for innovation and discovery.

References

- 1. Meerwein arylation - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. ias.ac.in [ias.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lithium this compound - Wikipedia [en.wikipedia.org]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. Potassium this compound [chembk.com]

- 11. Synthesis of 18F-Tetrafluoroborate via Radiofluorination of Boron Trifluoride and Evaluation in a Murine C6-Glioma Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Transition Metal Tetrafluoroborate Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition metal complexes are pivotal in numerous scientific disciplines, including catalysis, materials science, and medicinal chemistry. Among these, tetrafluoroborate (BF₄⁻) complexes of first-row transition metals (M = Cr, Mn, Fe, Co, Ni, Cu, Zn) are of significant interest. The this compound anion is considered a weakly coordinating anion, which allows for the study of the coordination chemistry of the metal center with minimal interference.[1] This property makes these complexes valuable precursors in the synthesis of more intricate coordination compounds.[2][3]

This technical guide provides a comprehensive overview of the crystal structure of transition metal this compound complexes, with a particular focus on the hexaaqua complexes, --INVALID-LINK--₂. It is designed to be a valuable resource for researchers, scientists, and drug development professionals by presenting detailed crystallographic data, experimental protocols for their synthesis and characterization, and visual representations of the underlying workflows.

Crystal Structure Data

The crystal structures of many transition metal this compound complexes have been elucidated primarily through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the crystal lattice. The following tables summarize key crystallographic data for a selection of first-row transition metal hexaaqua this compound complexes.

| Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| --INVALID-LINK--₂ | Monoclinic | C2/c | 13.935(3) | 7.228(1) | 11.021(2) | 90 | 95.15(3) | 90 | 4 | [4] |

| --INVALID-LINK--₂ | Trigonal | R-3 | 9.727(2) | 9.727(2) | 10.051(3) | 90 | 90 | 120 | 3 | [5] |

| --INVALID-LINK--₂ | ||||||||||

| --INVALID-LINK--₂ | ||||||||||

| --INVALID-LINK--₂ |

Key Bond Lengths and Angles for --INVALID-LINK--₂ (at 270 K) [4]

| Bond | Length (Å) | Angle | Degree (°) |

| Cu-O(1) | 1.959(2) | O(1)-Cu-O(2) | 90.13(8) |

| Cu-O(2) | 2.078(2) | O(1)-Cu-O(3) | 89.87(8) |

| Cu-O(3) | 2.339(2) | O(2)-Cu-O(3) | 90.00(0) |

| B-F(1) | 1.373(4) | F(1)-B-F(2) | 109.4(3) |

| B-F(2) | 1.378(4) | F(1)-B-F(3) | 109.5(3) |

Experimental Protocols

The synthesis and structural characterization of transition metal this compound complexes involve a series of well-defined experimental procedures. Below are detailed protocols for the synthesis of single crystals and their analysis by X-ray diffraction.

Synthesis of Single Crystals: A General Approach

The preparation of high-quality single crystals is a prerequisite for X-ray diffraction studies. A common method for synthesizing hexaaqua transition metal this compound crystals is through the reaction of a corresponding metal salt with tetrafluoroboric acid, followed by slow crystallization.

Example Protocol for the Synthesis of --INVALID-LINK--₂ Single Crystals [6]

-

Reaction Mixture Preparation: In a fume hood, dissolve a stoichiometric amount of copper(II) carbonate (CuCO₃) or copper(II) hydroxide (Cu(OH)₂) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄). The addition should be done slowly and with constant stirring until the effervescence ceases. The resulting solution will be dark blue.

-

Filtration: Filter the solution to remove any unreacted starting material or solid impurities.

-

Crystallization: Transfer the clear filtrate to a clean beaker and cover it with a watch glass or perforated parafilm. Allow the solvent to evaporate slowly at room temperature in a vibration-free environment.

-

Crystal Growth: Blue crystals of --INVALID-LINK--₂ should start to form within a few days to a week. The slow evaporation of the solvent promotes the growth of larger, well-defined single crystals suitable for X-ray diffraction.[7]

-

Isolation: Once crystals of a suitable size (typically 0.1-0.4 mm) have formed, carefully decant the mother liquor.[8] Wash the crystals with a small amount of a cold, non-polar solvent in which the complex is insoluble (e.g., diethyl ether) to remove any residual mother liquor and then air-dry them.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[8] The process can be broken down into the following key stages:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined against the experimental data to obtain a final, accurate structure.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of a transition metal this compound complex.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper(II) this compound - Wikipedia [en.wikipedia.org]

- 3. CAS 13877-16-2: iron(ii) this compound hexahydrate [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cobalt(II) this compound hexahydrate | 15684-35-2 | Benchchem [benchchem.com]

A Technical Guide to the Solubility of Potassium Tetrafluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium tetrafluoroborate (KBF₄) in various organic solvents. The information contained herein is intended to support research and development activities where KBF₄ is utilized as a reagent or catalyst. This document summarizes available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and provides visualizations of the experimental workflow.

Introduction to Potassium this compound

Potassium this compound is an inorganic salt with the chemical formula KBF₄. It is a white, crystalline solid that finds application in various chemical processes, including as a flux in metallurgy, in the preparation of other boron compounds, and as a reagent in organic synthesis.[1][2][3] Its utility in organic reactions, such as in the synthesis of organoboron compounds, necessitates a clear understanding of its solubility in non-aqueous media.[4] While generally considered to have limited solubility in many organic solvents, its dissolution is crucial for its reactivity in homogeneous reaction systems.

Solubility of Potassium this compound in Organic Solvents

The solubility of potassium this compound in organic solvents is generally low, but it is not entirely insoluble in polar organic solvents. The following table summarizes the available quantitative and qualitative solubility data for KBF₄ in a selection of common organic solvents. It is important to note that quantitative data for a wide range of organic solvents is not extensively documented in readily available literature.

Data Presentation: Solubility of Potassium this compound

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Observations |

| Methanol | 20 | 0.16 | - |

| 40 | 0.25 | - | |

| 60 | 0.40 | - | |

| Ethanol | 20 | 0.06 | Slightly soluble in hot ethanol, insoluble in cold ethanol.[1][2][3][5] |

| 40 | 0.10 | - | |

| 60 | 0.16 | - | |

| Acetone | 20 | 0.45 | Soluble.[1] |

| 40 | 0.30 | - | |

| 55 | 0.25 | - | |

| Dimethylformamide (DMF) | 25 | 0.15 | - |

| 50 | 0.22 | - | |

| 100 | 0.40 | - | |

| 150 | 0.65 | - |

Note: The quantitative data in this table is sourced from "Solubility of Tetrafluoroborates of a Series of Alkali Metals and Ammonium in Several Organic Solvents" by V. P. Pavlov, T. G. Kalinichenko, and G. F. Levina (1967).

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like potassium this compound in an organic solvent requires a precise and systematic experimental approach. The following protocols describe the key methodologies that can be employed.

Isothermal Saturation Method

This is a classical and widely used method for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the saturation concentration of KBF₄ in a specific organic solvent at a constant temperature.

Materials and Equipment:

-

Potassium this compound (analytical grade, dried)

-

Organic solvent (high purity, anhydrous)

-

Constant temperature bath (e.g., water or oil bath) with temperature controller (±0.1 °C)

-

Sealed glass vials or flasks

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Apparatus for quantitative analysis (e.g., Ion-Selective Electrode, ICP-OES)

Procedure:

-

Sample Preparation: An excess amount of finely ground KBF₄ is added to a known volume or mass of the organic solvent in a sealed glass vial. The use of excess solid ensures that equilibrium with the solid phase is achieved.

-

Equilibration: The vial is placed in a constant temperature bath and stirred vigorously to facilitate the dissolution process. The system is allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved solute reaches a constant value.

-

Sample Withdrawal and Filtration: After equilibration, stirring is stopped, and the solid is allowed to settle. A sample of the supernatant saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. The sample is immediately filtered through a syringe filter to remove any undissolved solid particles.

-

Quantitative Analysis: A known mass or volume of the clear, saturated filtrate is carefully transferred to a volumetric flask and diluted. The concentration of the this compound ion (BF₄⁻) or the potassium ion (K⁺) is then determined using a suitable analytical technique.

Analytical Techniques for Concentration Measurement

The choice of analytical technique is critical for obtaining accurate solubility data.

-

Ion-Selective Electrode (ISE): A fluoride ion-selective electrode can be used to determine the concentration of the this compound ion. This method is sensitive and relatively straightforward. The electrode potential is measured and compared to a calibration curve prepared from standard solutions of KBF₄ in the same solvent.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique can be used to determine the concentration of boron or potassium in the saturated solution. It offers high sensitivity and is suitable for a wide range of concentrations. The sample is introduced into the plasma, and the emitted light at characteristic wavelengths for boron and potassium is measured.

-

Gravimetric Analysis: A known volume of the saturated solution is taken, and the solvent is carefully evaporated to dryness. The mass of the remaining solid KBF₄ is then determined. This method is simple but may be less accurate for very low solubilities and requires that the solute is not volatile and does not decompose upon heating.

Visualizations

The following diagrams illustrate the experimental workflow for the determination of potassium this compound solubility.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of KBF₄.

Conclusion

The solubility of potassium this compound in organic solvents is a critical parameter for its effective use in various chemical applications, particularly in organic synthesis. While comprehensive quantitative data remains sparse in the literature, this guide provides the most current and relevant information available. The experimental protocols outlined here offer a robust framework for researchers to determine the solubility of KBF₄ in specific solvents of interest, enabling the optimization of reaction conditions and process design. Further research to expand the quantitative solubility database for KBF₄ in a wider range of organic solvents would be a valuable contribution to the chemical sciences community.

References

Electronic structure and bonding in the tetrafluoroborate ion.

An In-depth Technical Guide to the Electronic Structure and Bonding in the Tetrafluoroborate Ion

Introduction

The this compound ion, BF₄⁻, is a highly stable, weakly coordinating anion of significant interest across inorganic and organic chemistry.[1][2] Its tetrahedral geometry and low nucleophilicity make it a valuable counterion in the synthesis of cationic reagents, catalysts, and ionic liquids.[1][2] This guide provides a comprehensive analysis of the electronic structure, chemical bonding, and physicochemical properties of the this compound ion, tailored for researchers, scientists, and professionals in drug development. We will delve into its molecular geometry, hybridization, and molecular orbital theory, supported by quantitative data, detailed experimental protocols for its characterization, and logical visualizations.

Molecular Geometry and Valence Shell Electron Pair Repulsion (VSEPR) Theory

The geometry of the this compound ion can be accurately predicted using VSEPR theory.

-

Valence Electrons: The total number of valence electrons is calculated as follows: Boron (Group 13) contributes 3, each of the four Fluorine atoms (Group 17) contributes 7, and the single negative charge adds 1, for a total of 3 + 4(7) + 1 = 32 valence electrons.[1][3]

-

Lewis Structure: The Lewis structure features a central boron atom single-bonded to four fluorine atoms.[1][4] Each fluorine atom has three lone pairs, satisfying the octet rule for all atoms.[1] The formal charge on the boron atom is -1, while the fluorine atoms have a formal charge of 0.[1][5]

-

VSEPR Prediction: The central boron atom has four bonding pairs of electrons and no lone pairs.[1][6][7] According to VSEPR theory, this arrangement (AX₄ notation) minimizes electron-pair repulsion, resulting in both a tetrahedral electron geometry and a tetrahedral molecular geometry.[1][3][8] The F-B-F bond angles are all equal to the ideal tetrahedral angle of 109.5°.[1][3][9]

Hybridization and Sigma Bonding

The tetrahedral geometry of BF₄⁻ is explained by the concept of orbital hybridization.

The central boron atom undergoes sp³ hybridization.[1][3][10] Boron's ground state electron configuration is [He] 2s²2p¹. To form four equivalent bonds, one electron from the 2s orbital is promoted to an empty 2p orbital. The one 2s and three 2p orbitals then mix to form four degenerate sp³ hybrid orbitals, each containing one electron.[1][11] These sp³ hybrid orbitals arrange themselves in a tetrahedral geometry around the boron nucleus.

Each of these sp³ hybrid orbitals on boron overlaps head-on with a half-filled 2p orbital from a fluorine atom to form a strong sigma (σ) bond.[1][11] This results in four equivalent B-F σ bonds.

Caption: Orbital hybridization scheme for the central boron atom in the BF₄⁻ ion.

Molecular Orbital (MO) Theory

A more sophisticated description of the bonding in BF₄⁻ is provided by Molecular Orbital (MO) theory. The four sp³ hybrid orbitals of boron and the four 2p orbitals of the fluorine atoms (one from each) combine to form eight molecular orbitals: four bonding (σ) MOs and four anti-bonding (σ*) MOs.

The eight valence electrons involved in bonding (one from each B sp³ orbital and one from each F 2p orbital, plus the electron for the negative charge which can be considered delocalized) fill the four lower-energy bonding MOs. This results in a stable electronic configuration with a net bond order of four (one for each B-F interaction), consistent with the Lewis structure. The remaining 24 valence electrons occupy non-bonding orbitals, primarily localized on the highly electronegative fluorine atoms, corresponding to the lone pairs.

Caption: Simplified MO diagram for the σ bonding in the BF₄⁻ ion.

Quantitative Data Summary

The structural and energetic properties of the this compound ion have been determined through various experimental and computational methods.

| Property | Value | Method | Reference |

| Molecular Geometry | Tetrahedral | VSEPR, X-ray Diffraction | [1][4][7] |

| B-F Bond Length | ~1.37 Å (0.137 nm) | X-ray Diffraction | [4] |

| F-B-F Bond Angle | 109.5° | VSEPR, X-ray Diffraction | [1][3][4] |

| B-F Bond Energy | ~360 kJ/mol (per bond) | Calculation | [4] |

| Vibrational Modes | |||

| Symmetric Stretch (ν₁) | ~765 cm⁻¹ | Raman Spectroscopy | [12] |

| Asymmetric Stretch (ν₃) | ~1019-1110 cm⁻¹ | IR Spectroscopy | [13][14] |

Experimental Protocols for Characterization

Synthesis of a this compound Salt (e.g., NaBF₄)

The synthesis of alkali metal tetrafluoroborates is a common procedure in inorganic chemistry.

Objective: To synthesize sodium this compound from boric acid and sodium fluoride.

Protocol:

-

Reaction Setup: In a fume hood, combine boric acid (H₃BO₃) and sodium fluoride (NaF) in a suitable reaction vessel with vigorous stirring.[15]

-

Acidification: Slowly add concentrated hydrochloric acid (HCl) to the mixture.[15] The reaction is exothermic and may require occasional cooling in an ice bath.[15] The acid facilitates the reaction between boric acid and fluoride ions.

-

Reaction Progression: The reaction mixture is stirred until the reactants are fully dissolved or converted. The overall reaction is: B(OH)₃ + 4NaF + 4HCl → NaBF₄ + 3NaCl + 3H₂O.

-

Isolation: After allowing the mixture to stand, the resulting solution containing sodium this compound can be isolated.[15] Further purification can be achieved through crystallization by concentrating the solution and cooling, or by precipitation with a suitable solvent.[16]

-

Drying: The isolated solid product is washed with a cold, non-polar solvent (e.g., diethyl ether) and dried under vacuum to yield pure sodium this compound.[16]

Caption: Reaction pathway for the synthesis of sodium this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound salts in the solid state.

Objective: To determine bond lengths, bond angles, and crystal packing of a this compound salt.

Protocol:

-

Crystal Growth: Grow single crystals of a this compound salt suitable for diffraction. This is often achieved by slow evaporation of a solvent, or slow diffusion of a non-solvent into a solution of the compound.[17]

-

Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head at the center of the X-ray diffractometer.

-

Data Collection: Irradiate the crystal with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of scattered X-rays) is recorded by a detector.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined using computational methods (e.g., direct methods or Patterson function).

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit, yielding precise atomic coordinates, bond lengths, and bond angles.[18][19]

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the BF₄⁻ ion.

Objective: To identify the characteristic vibrational frequencies of the B-F bonds.

Protocol:

-

Sample Preparation:

-

FTIR: For solid samples, prepare a KBr pellet by grinding a small amount of the this compound salt with dry potassium bromide and pressing it into a transparent disk. Liquid samples can be analyzed as a thin film between salt plates.

-

Raman: Place a solid or liquid sample directly in the path of the laser beam.

-

-

Data Acquisition:

-

FTIR: Place the sample in the spectrometer and record the infrared spectrum, which measures the absorption of IR radiation as a function of wavenumber.[14]

-

Raman: Irradiate the sample with a monochromatic laser and collect the scattered light. The Raman spectrum is a plot of the intensity of the inelastically scattered light versus the energy shift (Raman shift) from the excitation laser line.[13]

-

-

Spectral Analysis: Analyze the resulting spectrum to identify the peaks corresponding to the vibrational modes of the BF₄⁻ ion. The tetrahedral symmetry (Td) of BF₄⁻ dictates which modes are IR-active and which are Raman-active. The asymmetric stretching mode is typically a strong absorption in the IR spectrum, while the symmetric stretch is prominent in the Raman spectrum.[12]

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling the electronic structure and properties of BF₄⁻.

References

- 1. topblogtenz.com [topblogtenz.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. BF4- Geometry and Hybridization - Chemistry Steps [general.chemistrysteps.com]

- 4. Page loading... [guidechem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. (a) Explain why BrF4- is square planar, whereas BF4- is tetrahedral. - Brown 14th Edition Ch 9 Problem 33a [pearson.com]

- 7. homework.study.com [homework.study.com]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

- 10. brainly.com [brainly.com]

- 11. brainly.com [brainly.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. orgsyn.org [orgsyn.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Safe Handling of Tetrafluoroboric Acid

For researchers, scientists, and drug development professionals, a thorough understanding of the hazards and handling requirements of all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety and handling precautions for tetrafluoroboric acid (HBF₄), a strong, corrosive acid utilized in various industrial and research applications, including as a catalyst and in electroplating.[1][2][3] Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical and Physical Properties

Tetrafluoroboric acid is a colorless, odorless liquid that is commercially available as an aqueous solution, typically around 48-50% concentration.[4][5] It is a strong acid that is corrosive to metals and tissue.[2][6] While it is stable under normal conditions, it can decompose upon heating to produce toxic fumes, including hydrogen fluoride.[1][7][8]

Table 1: Physical and Chemical Properties of Tetrafluoroboric Acid

| Property | Value |

| Chemical Formula | HBF₄ |

| Molecular Weight | 87.81 g/mol |

| Appearance | Colorless liquid[6] |

| Odor | Pungent[4][9] |

| Boiling Point | 130 °C (decomposes)[4][6] |

| Melting Point | -90 °C[4] |

| Density | Approximately 1.4 g/mL at 25 °C |

| Vapor Pressure | 5 mmHg at 20 °C |

| Solubility | Miscible with water |

| pH | < 1 |

Hazard Identification and Toxicity

Tetrafluoroboric acid is classified as a hazardous substance, primarily due to its corrosive nature and toxicity.[7][9] It can cause severe skin burns and serious eye damage upon contact.[4][9] Ingestion is highly toxic and can be fatal, while inhalation of its vapors or mists can cause severe respiratory tract irritation.[7][9]

Table 2: Toxicity Data for Tetrafluoroboric Acid

| Exposure Route | Species | Value |

| Oral LD50 | Rat | 100 mg/kg[7][9] |

| Intraperitoneal LD50 | Rat | 10 mg/kg[7] |

Hazard Pictograms:

-

GHS05: Corrosion

-

GHS06: Skull and crossbones (Acute toxicity, fatal or toxic)

Hazard Statements:

-

H301: Toxic if swallowed.[9]

-

H314: Causes severe skin burns and eye damage.[9]

-

H318: Causes serious eye damage.[9]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize the risks associated with tetrafluoroboric acid.

Engineering Controls:

-

Always handle tetrafluoroboric acid in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Ensure that safety showers and eyewash stations are readily accessible and in good working order.[12][13]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should also be worn.[9][10][14]

-

Skin Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber, and a chemical-resistant apron or lab coat.[10][13][15] Inspect gloves for any signs of degradation before use.[11]

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a NIOSH-approved respirator with acid gas cartridges is required.[9]

General Handling Precautions:

-

Never add water to acid; always add acid slowly to water to prevent a violent exothermic reaction and splashing.[10][11]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe vapors or mists.[9]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in areas where tetrafluoroboric acid is handled or stored.[7]

Diagram 1: Hazard Mitigation Workflow

Caption: Logical flow from hazard identification to control and emergency response.

Storage and Incompatibility

Proper storage of tetrafluoroboric acid is crucial to prevent accidents and maintain its integrity.

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[5][7]

-

Keep containers tightly closed and protected from physical damage.[5][7]

-

Store in a dedicated corrosives cabinet.[13] Wooden cabinets are preferable to metal as they are more resistant to corrosion from acid fumes.[13]

-

Do not store in glass containers for long periods as it can be corrosive to glass.[6] Avoid using aluminum or galvanized containers.[7]

-

Incompatible Materials: Strong bases, oxidizing agents, cyanides, and active metals such as aluminum, iron, potassium, and sodium.[4][8][9][15] Reactions with metals can produce flammable hydrogen gas.[7][8][15]

Spill and Disposal Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

Spill Response:

-

Evacuate the area of all non-essential personnel.[15]

-

Wear full personal protective equipment, including respiratory protection.[7]

-

Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[7]

-

Neutralize the spill with a suitable agent like soda ash or lime.[5]

-

Collect the absorbed material into a labeled, sealed container for proper disposal.[7]

-

Ventilate the area and wash the spill site after cleanup is complete.[15]

Waste Disposal:

-

All waste containing tetrafluoroboric acid must be treated as hazardous waste.

-

Neutralize and dilute the acid before disposal, following all local, state, and federal regulations.[13]

-

Dispose of contaminated materials and containers in an approved waste disposal facility.[9]

First Aid Measures

Immediate first aid is critical in the event of exposure to tetrafluoroboric acid.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[5][7][15] Seek immediate medical attention.[5][9]

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][7] Seek immediate medical attention.[5][9] Some sources recommend applying a calcium gluconate gel to the affected area after flushing.[7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5][9] Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting.[5][9] If the victim is conscious and alert, give one or two glasses of water to drink.[7] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[9]

Experimental Protocol: General Laboratory Use

While specific experimental procedures will vary, the following provides a generalized workflow for the safe use of tetrafluoroboric acid in a laboratory setting.

Diagram 2: Laboratory Handling Workflow

Caption: A typical workflow for safely handling tetrafluoroboric acid in a lab.

Methodology:

-

Pre-Experiment Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) for tetrafluoroboric acid.[11]

-

Ensure all necessary personal protective equipment is available and in good condition.

-

Prepare and label all necessary reagents and equipment.

-

-

Setting Up:

-

Handling and Use:

-

Conduct all manipulations of tetrafluoroboric acid inside a certified chemical fume hood.[10]

-

Use appropriate, clean, and dry glassware. Avoid using metallic spatulas or containers.

-

When diluting, always add the acid slowly to the diluent (e.g., water) with constant stirring.[10]

-

Monitor the reaction closely, especially for any signs of an uncontrolled exothermic process.

-

-

Post-Reaction and Cleanup:

-

Upon completion of the experiment, any excess tetrafluoroboric acid should be carefully neutralized.

-

Segregate all hazardous waste into properly labeled containers.[11]

-

Thoroughly decontaminate all glassware and the work surface.

-

Remove PPE and wash hands thoroughly.

-

By strictly adhering to these safety protocols, researchers can effectively mitigate the risks associated with the use of tetrafluoroboric acid, ensuring a safe and productive research environment.

References

- 1. honeywell-pmt.com [honeywell-pmt.com]

- 2. Tetrafluoroboric Acid HBF4 [benchchem.com]

- 3. Tetrafluoroboric acid - Hazardous Agents | Haz-Map [haz-map.com]

- 4. fishersci.be [fishersci.be]

- 5. integraclear.com [integraclear.com]

- 6. Fluoroboric acid | 16872-11-0 [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. FLUOROBORIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. medline.com [medline.com]

- 10. scienceequip.com.au [scienceequip.com.au]

- 11. eng.uwo.ca [eng.uwo.ca]

- 12. fishersci.com [fishersci.com]

- 13. flinnsci.com [flinnsci.com]

- 14. questron.ca [questron.ca]

- 15. nj.gov [nj.gov]

A Technical Guide to the Natural Abundance and Sources of Tetrafluoroborate Minerals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrences, sources, and analytical methodologies related to tetrafluoroborate minerals. These rare minerals, found primarily in volcanic environments, offer unique insights into geochemical processes at high temperatures. This document summarizes the available quantitative data, details relevant experimental protocols, and presents a visual representation of their formation pathway.

Natural Abundance and Sources of this compound Minerals

This compound minerals are a rare class of minerals characterized by the presence of the this compound anion (BF₄⁻). Their natural occurrence is almost exclusively limited to volcanic fumaroles, where they form as sublimation products from hot volcanic gases.[1][2] These environments provide the necessary high temperatures and specific chemical precursors—namely boron and fluorine compounds—for their formation.

The primary known this compound minerals are:

-

Ferruccite: Sodium this compound (Na[BF₄]).

-

Avogadrite: A potassium-cesium this compound ((K,Cs)[BF₄]).[1]

-

Barberiite: Ammonium this compound ((NH₄)[BF₄]).

These minerals are typically found as crusts or crystalline aggregates near the vents of active volcanoes. Their formation is a result of the direct deposition of gases containing boron and fluorine as they cool upon contact with the atmosphere or surrounding rock.[3] Due to their high solubility in water, they are ephemeral and are often found in association with other fumarolic minerals like sassolite, malladrite, and hieratite.[2]

The principal localities for these minerals include Mount Vesuvius and the Aeolian Islands in Italy, as well as the volcanoes of the Kamchatka Peninsula in Russia.[2] Despite their well-defined chemical compositions, quantitative data on their natural abundance is scarce, with most literature describing them as "rare" components of fumarolic deposits.

Quantitative Data

Obtaining precise quantitative abundance data for this compound minerals is challenging due to their rarity and the heterogeneous nature of volcanic sublimates. However, a partial chemical analysis of a mixture of sublimates from Vesuvius containing Avogadrite provides some insight into its composition.

Table 1: Partial Chemical Analysis of Avogadrite-bearing Sublimates from Vesuvius [2]

| Component | Weight % |

| K | 15.2 |

| Cs | 7.0 |

| B (reported as B₂O₃) | 12.0 |

Note: This analysis was performed on a water extract from a mixture of sublimates and thus may not represent the pure mineral.[2]

Experimental Protocols for Analysis

The analysis of this compound minerals involves a combination of techniques suited for the characterization of rare, often microcrystalline, and water-soluble materials. While specific, detailed protocols for each mineral are not extensively published, the general methodologies for analyzing fumarolic minerals are well-established.

3.1. Sample Collection

Samples of this compound minerals are carefully collected from the surfaces of volcanic vents and surrounding rocks. Due to their solubility, collection must be done in dry conditions.

3.2. Mineral Identification and Structural Analysis

-

X-Ray Diffraction (XRD): This is a primary technique for identifying the crystalline structure of minerals. Powder XRD is particularly useful for the fine-grained and often intergrown nature of fumarolic sublimates. The identification of Ferruccite, Avogadrite, and Barberiite is confirmed by comparing their diffraction patterns to known standards.[4]

-

Raman Spectroscopy: This non-destructive technique provides a "fingerprint" spectrum based on the vibrational modes of the this compound anion and the cation-anion lattice. It is highly effective for in-situ analysis and for distinguishing between different this compound minerals.[5][6]

3.3. Chemical Composition Analysis

-

Field Emission Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (FE-SEM-EDS): This method allows for high-resolution imaging of the mineral crystals and semi-quantitative analysis of their elemental composition. It is particularly useful for analyzing the chemical zonation within individual crystals or aggregates.[7]

-

Wet Chemical Analysis: For quantitative chemical analysis, wet methods are employed. This typically involves dissolving the mineral in an appropriate solvent followed by analysis of the constituent ions.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This highly sensitive technique can be used for the precise determination of the elemental composition, including trace elements, after acid digestion of the mineral sample.

Table 2: Summary of Analytical Techniques for this compound Minerals

| Analytical Technique | Purpose |

| X-Ray Diffraction (XRD) | Mineral identification and crystal structure determination. |

| Raman Spectroscopy | Non-destructive mineral identification and structural analysis. |

| FE-SEM-EDS | High-resolution imaging and semi-quantitative elemental analysis. |

| Atomic Absorption Spectroscopy (AAS) | Quantitative analysis of cations (Na, K, Cs). |

| Ion Chromatography (IC) | Quantitative analysis of the this compound anion. |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Precise elemental composition and trace element analysis. |

Formation Pathway of this compound Minerals

The formation of this compound minerals in volcanic fumaroles is a direct consequence of the cooling and reaction of high-temperature volcanic gases. The following diagram illustrates the key steps in this process.

Caption: Formation of this compound minerals from volcanic gases.

Conclusion

This compound minerals represent a unique and rare group of naturally occurring compounds. Their existence is intrinsically linked to the specific high-temperature and chemically rich environments of volcanic fumaroles. While qualitative knowledge of their sources and formation is well-established, quantitative data on their natural abundance remains limited. The analytical techniques outlined in this guide provide a robust framework for the identification and characterization of these fascinating minerals, which can contribute to a deeper understanding of volcanogenic geochemical cycles.

References

- 1. Avogadrite - Wikipedia [en.wikipedia.org]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. Fumarole mineral - Wikipedia [en.wikipedia.org]

- 4. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. The ephemeral fumarolic mineralization of the 2021 Tajogaite volcanic eruption (La Palma, Canary Islands, Spain) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrothermal alteration, fumarolic deposits and fluids from Lastarria Volcanic Complex: A multidisciplinary study | Aguilera | Andean Geology [andeangeology.cl]

In-Depth Technical Guide to the Thermochemical Properties of Alkali Metal Tetrafluoroborate Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for the alkali metal tetrafluoroborate salts (MBF₄, where M = Li, Na, K, Rb, Cs). This information is crucial for understanding the stability, reactivity, and potential applications of these compounds, particularly in areas such as materials science and pharmaceutical synthesis.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of alkali metal this compound salts. All data is presented for the crystalline solid state at 298.15 K unless otherwise specified.

Table 1: Standard Enthalpy of Formation (ΔH°f)

| Compound | Formula | ΔH°f (kJ/mol) |

| Lithium this compound | LiBF₄ | -1838.4 ± 2.9[1] |

| Sodium this compound | NaBF₄ | -1843.5 ± 2.1[1] |

| -1845[2] | ||

| Potassium this compound | KBF₄ | -1883.6 ± 1.7[1] |

| Rubidium this compound | RbBF₄ | Data not available |

| Cesium this compound | CsBF₄ | Data not available |

Table 2: Standard Molar Entropy (S°)

| Compound | Formula | S° (J/mol·K) |

| Lithium this compound | LiBF₄ | Data not available |

| Sodium this compound | NaBF₄ | 145.3[2] |

| Potassium this compound | KBF₄ | 133.89[3] |

| Rubidium this compound | RbBF₄ | Data not available |

| Cesium this compound | CsBF₄ | Data not available |

Table 3: Standard Gibbs Free Energy of Formation (ΔG°f)

| Compound | Formula | ΔG°f (kJ/mol) |

| Lithium this compound | LiBF₄ | Data not available |

| Sodium this compound | NaBF₄ | Data not available |

| Potassium this compound | KBF₄ | -1784.89[3] |

| Rubidium this compound | RbBF₄ | Data not available |

| Cesium this compound | CsBF₄ | Data not available |

Table 4: Phase Transition Data

| Compound | Formula | Transition | Temperature (°C) | Enthalpy of Transition (J/g) |

| Sodium this compound | NaBF₄ | Orthorhombic to Hexagonal | 246 (heating)[4] | 62-64 (heating)[4] |

| 220 (cooling)[4] | 72-78 (cooling)[4] | |||

| Potassium this compound | KBF₄ | Orthorhombic to Cubic | 291 (heating)[4] | 110-112 (heating)[4] |

| 260 (cooling)[4] | 117-120 (cooling)[4] |

Experimental Protocols

The determination of the thermochemical data presented above relies on a variety of sophisticated experimental techniques. The following sections detail the methodologies for the key experiments cited.

Solution Calorimetry

Solution calorimetry is a common method for determining the enthalpy of formation of salts.

Principle: The heat of solution of the salt and its constituent elements (or simpler compounds with known enthalpies of formation) in a suitable solvent is measured. By applying Hess's law, the enthalpy of formation of the salt can be calculated.

Typical Protocol:

-

A precisely weighed sample of the alkali metal this compound salt is dissolved in a suitable solvent (e.g., water or a dilute acid) within a calorimeter.

-

The change in temperature of the solvent is meticulously recorded to determine the heat of solution.

-

The same procedure is repeated for the corresponding alkali metal halide and boron trifluoride (or boric acid and hydrofluoric acid).

-

The enthalpy of formation is then calculated using the known enthalpies of formation of the reactants and the measured heats of solution.

Bomb Calorimetry

For compounds that undergo complete combustion, bomb calorimetry can be used to determine the enthalpy of combustion, from which the enthalpy of formation can be derived.

Principle: The substance is combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

Typical Protocol:

-

A pellet of the sample of known mass is placed in the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is placed in a calorimeter containing a known amount of water.

-

The sample is ignited electrically, and the temperature change of the water is recorded.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The enthalpy of combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are thermal analysis techniques used to study phase transitions and thermal stability.

Principle:

-

DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of transition temperatures and enthalpies.

-

TGA: Measures the change in mass of a sample as a function of temperature, providing information about decomposition and thermal stability.

Typical Protocol for DSC/TGA:

-

A small, accurately weighed sample of the alkali metal this compound is placed in a crucible (e.g., aluminum or platinum).

-

An empty crucible is used as a reference.

-

The sample and reference are heated or cooled at a controlled rate in a controlled atmosphere (e.g., nitrogen or argon).

-

The DSC instrument records the heat flow to or from the sample, revealing endothermic (melting, phase transition) or exothermic (crystallization) events.

-

The TGA instrument simultaneously records the mass of the sample, indicating any mass loss due to decomposition.

In-situ Synchrotron Powder X-ray Diffraction (PXRD)

This technique provides real-time structural information during thermal processes.

Principle: A high-intensity X-ray beam from a synchrotron source is directed at the sample while it is being heated or cooled. The diffraction pattern is recorded continuously, allowing for the identification of crystal structures and the monitoring of phase transitions.

Typical Protocol:

-

The powdered sample is loaded into a capillary tube.

-

The capillary is placed in a furnace that allows for precise temperature control.

-

The sample is exposed to the synchrotron X-ray beam as the temperature is ramped.

-

Diffraction patterns are collected at regular intervals, providing a "movie" of the structural changes occurring during the phase transition.

Visualization of a Key Application in Drug Synthesis

Alkali metal tetrafluoroborates, particularly sodium this compound (NaBF₄), have found utility as catalysts in organic synthesis, including the production of compounds with pharmaceutical relevance. One such example is the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, which are a class of compounds with a wide range of biological activities.

Caption: Catalytic cycle of NaBF₄ in the Biginelli reaction.

This diagram illustrates the proposed mechanism for the NaBF₄-catalyzed Biginelli reaction. The this compound salt acts as a Lewis acid, activating the aldehyde for nucleophilic attack by urea to form an acyliminium ion intermediate. This is followed by the addition of the enolate of the β-ketoester, cyclization, and dehydration to yield the final dihydropyrimidinone product. The use of NaBF₄ provides an efficient and environmentally friendly method for the synthesis of these potentially bioactive molecules.[5]

References

- 1. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Standard Gibbs Free Energy of Formation Calculations Chemistry Tutorial [ausetute.com.au]

- 3. cesium this compound [webbook.nist.gov]

- 4. Caesium this compound | 18909-69-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Silver Tetrafluoroborate as a Versatile Catalyst in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Silver tetrafluoroborate (AgBF₄) has emerged as a powerful and versatile Lewis acid catalyst in a wide array of organic transformations. Its high affinity for halogens, coupled with the non-coordinating nature of the this compound anion, enables the generation of highly reactive cationic intermediates, facilitating a diverse range of carbon-carbon and carbon-heteroatom bond formations. This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by silver this compound, aimed at researchers and professionals in the field of organic synthesis and drug development.

Glycosylation Reactions

Silver this compound is an excellent promoter for the activation of a variety of glycosyl donors, including glycosyl halides, trichloroacetimidates, and thioimidates.[1][2] Its ease of handling and the lack of a need for azeotropic dehydration make it a convenient alternative to other silver salts like silver trifluoromethanesulfonate (AgOTf).[1]

Application Note:

AgBF₄ promotes glycosylation by activating the leaving group at the anomeric center of the glycosyl donor, facilitating nucleophilic attack by a glycosyl acceptor. This method is applicable to a broad range of glycosyl donors and acceptors, leading to the formation of oligosaccharides and glycoconjugates. The choice of solvent and reaction temperature can influence the stereoselectivity of the glycosidic bond formation.

Quantitative Data for AgBF₄-Promoted Glycosylation:

| Entry | Glycosyl Donor | Glycosyl Acceptor | Solvent | Time (h) | Yield (%) | α/β Ratio |

| 1 | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | CH₂Cl₂ | 2 | 85 | 1:2.5 |

| 2 | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Chloride | Cholesterol | Dioxane | 4 | 78 | 1:1 |

| 3 | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Toluene | 1 | 92 | α only |

| 4 | O-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl) Trichloroacetimidate | Isopropanol | CH₂Cl₂ | 0.5 | 95 | 1:9 |

Data compiled from representative literature. Actual results may vary based on specific substrates and conditions.

Experimental Protocol: General Procedure for AgBF₄-Catalyzed Glycosylation

-

To a stirred suspension of the glycosyl acceptor (1.0 equiv.) and freshly activated 4 Å molecular sieves in anhydrous dichloromethane (CH₂Cl₂) at -20 °C under an argon atmosphere, add silver this compound (1.2 equiv.).

-

After stirring for 15 minutes, add a solution of the glycosyl donor (1.2 equiv.) in anhydrous CH₂Cl₂ dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-4 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-